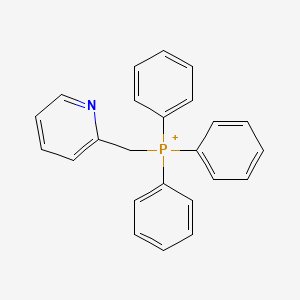
Triphenyl(pyridin-2-ylmethyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(pyridin-2-ylmethyl)phosphonium is a phosphonium salt with the molecular formula C24H21NP. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 2-pyridinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(pyridin-2-ylmethyl)phosphonium can be synthesized through the reaction of triphenylphosphine with 2-pyridinylmethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for triphenyl(2-pyridinylmethyl)phosphonium involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(pyridin-2-ylmethyl)phosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydride and potassium carbonate are commonly used to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Phosphines are formed as major products.
Substitution: The major products depend on the nature of the nucleophile used in the reaction.
Scientific Research Applications
Triphenyl(pyridin-2-ylmethyl)phosphonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in Wittig reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of mitochondrial function and targeting.
Mechanism of Action
The mechanism of action of triphenyl(2-pyridinylmethyl)phosphonium involves its ability to interact with biological membranes, particularly mitochondrial membranes. The phosphonium ion facilitates the accumulation of the compound within the mitochondria due to the negative membrane potential. This targeting ability makes it useful in studying mitochondrial function and in developing mitochondria-targeted therapies .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the 2-pyridinylmethyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine, used as a coupling reagent in esterification reactions.
Triphenyl methyl phosphonium tosylate: Used as a phase transfer catalyst in oxidative desulfurization.
Uniqueness
Triphenyl(pyridin-2-ylmethyl)phosphonium is unique due to the presence of the 2-pyridinylmethyl group, which enhances its reactivity and specificity in certain chemical reactions. Its ability to target mitochondria also sets it apart from other phosphonium compounds .
Properties
CAS No. |
71897-61-5 |
|---|---|
Molecular Formula |
C24H21NP+ |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
triphenyl(pyridin-2-ylmethyl)phosphanium |
InChI |
InChI=1S/C24H21NP/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21/h1-19H,20H2/q+1 |
InChI Key |
KAYCSCULGYYNFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














